[1-(furan-2-ylmethyl)piperidin-4-yl]-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone -

[1-(furan-2-ylmethyl)piperidin-4-yl]-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone

Catalog Number: EVT-5479421
CAS Number:
Molecular Formula: C17H26N2O4
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

J-113,397 is a synthetic, selective antagonist of the nociceptin/orphanin FQ opioid receptor (NOPR). [, ] NOPR is the most recently discovered member of the opioid receptor family and plays a role in various physiological processes, including pain perception, inflammation, and immune response. [, ] J-113,397 is a valuable tool for investigating the role of NOPR in these processes. []

Molecular Structure Analysis

The chemical name of J-113,397 provides information about its molecular structure: (±)-1-[(3R,4R)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one. [, ] This indicates the presence of a piperidine ring substituted with a cyclooctylmethyl group, a hydroxymethyl group, and a benzimidazolone moiety.

Mechanism of Action

J-113,397 acts as a selective antagonist at NOPR. [] Antagonists bind to the receptor but do not activate it, thereby blocking the action of agonists like nociceptin/orphanin FQ.

Applications
  • Investigating NOPR signaling: J-113,397 is used to study the downstream signaling pathways activated by NOPR, including G protein and arrestin pathways. []
  • Characterizing NOPR ligands: This compound helps determine the pharmacological profile of other NOPR ligands by comparing their effects in the presence and absence of J-113,397. [, ]
  • Validating NOPR as a therapeutic target: J-113,397 is used in animal models of inflammatory bowel diseases (IBD) to investigate the therapeutic potential of targeting NOPR. [] Studies have shown that blocking NOPR with J-113,397 can reverse the anti-inflammatory effects of a NOPR agonist in a mouse model of IBD. []
Future Directions
  • Developing novel NOPR ligands: Understanding the structure-activity relationship of J-113,397 can guide the development of novel and more potent NOPR antagonists or agonists with improved pharmacological properties. []
  • NOPR Ligand Structure-Activity Relationships: The research investigates how minor structural modifications to known NOPR ligands can significantly impact their activity, potentially shifting them from antagonists to partial agonists. []
  • NOPR Biased Signaling: The studies demonstrate that NOPR can exhibit biased signaling, with certain ligands preferentially activating specific signaling pathways (G protein vs. arrestin). []
  • Development of Novel NOPR Ligands: The abstracts highlight the design and synthesis of novel NOPR ligands based on known scaffolds, aiming to optimize their selectivity and activity profiles. []
  • Functional Analogs: Compounds acting as NOPR ligands (agonists, antagonists, or biased agonists) but possessing distinct chemical structures. Examples include MCOPPB and NNC 63-0532, which are mentioned as G protein-biased NOPR agonists. []

Properties

Product Name

[1-(furan-2-ylmethyl)piperidin-4-yl]-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone

IUPAC Name

[1-(furan-2-ylmethyl)piperidin-4-yl]-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H26N2O4/c20-12-14-5-8-19(11-16(14)21)17(22)13-3-6-18(7-4-13)10-15-2-1-9-23-15/h1-2,9,13-14,16,20-21H,3-8,10-12H2/t14-,16+/m1/s1

InChI Key

HTPIIMBYOUIDPI-ZBFHGGJFSA-N

SMILES

C1CN(CCC1C(=O)N2CCC(C(C2)O)CO)CC3=CC=CO3

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(C(C2)O)CO)CC3=CC=CO3

Isomeric SMILES

C1CN(C[C@@H]([C@H]1CO)O)C(=O)C2CCN(CC2)CC3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.